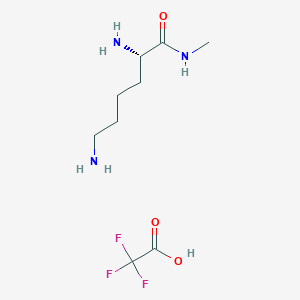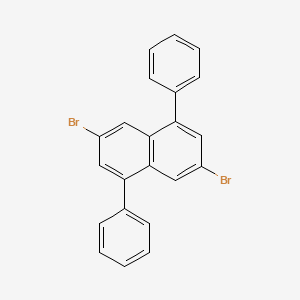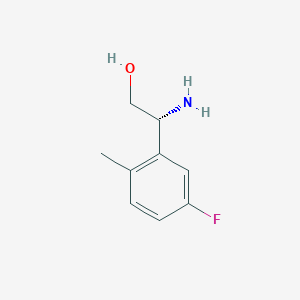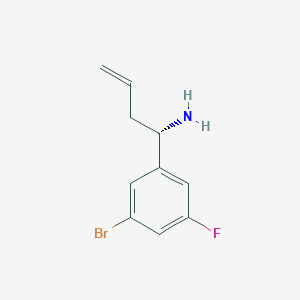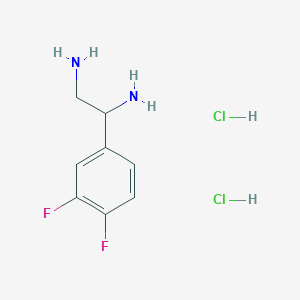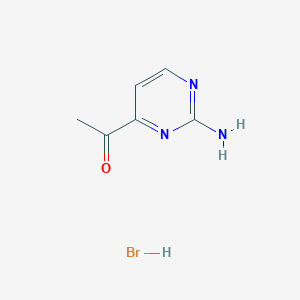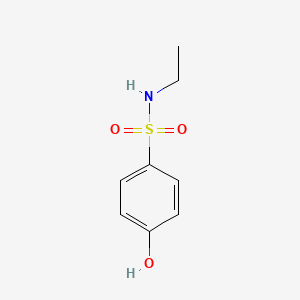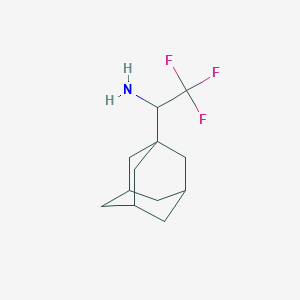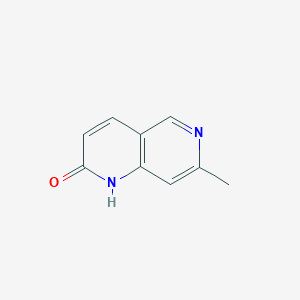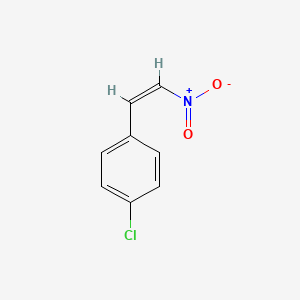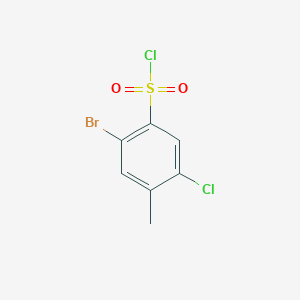
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride is a chemical compound with the molecular formula C7H5BrCl2O2S and a molecular weight of 303.99 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride typically involves the sulfonylation of 2-Bromo-5-chloro-4-methylbenzene. The reaction conditions often include the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is usually carried out under controlled temperature conditions to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The production process is designed to be efficient and cost-effective, ensuring the compound’s availability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution process. Oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate derivatives, while oxidation reactions can produce sulfonic acids or sulfonate esters .
Aplicaciones Científicas De Investigación
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is utilized in the development of biochemical probes and inhibitors for studying enzyme functions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.
Industry: The compound is employed in the production of specialty chemicals and materials, enhancing product performance and functionality
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and the development of biochemical probes .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-chloro-1-methylbenzene: This compound shares a similar structure but lacks the sulfonyl chloride group, resulting in different reactivity and applications.
1-Bromo-4-chloro-2-methylbenzene: Another structurally similar compound, differing in the position of the substituents on the benzene ring.
Uniqueness
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride is unique due to the presence of both bromine and chlorine atoms, along with the sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and selectivity, making it valuable for specific applications in organic synthesis and biochemical research .
Propiedades
Fórmula molecular |
C7H5BrCl2O2S |
|---|---|
Peso molecular |
303.99 g/mol |
Nombre IUPAC |
2-bromo-5-chloro-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrCl2O2S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,1H3 |
Clave InChI |
GJXKGRFAKWEXHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


